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molecular formula C6H3Cl2NO B073552 2,6-Dichloronitrosobenzene CAS No. 1194-66-7

2,6-Dichloronitrosobenzene

Cat. No. B073552
M. Wt: 176 g/mol
InChI Key: ICYPOGVRNGUWNP-UHFFFAOYSA-N
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Patent
US04358595

Procedure details

To a solution of 2,6-dichloroaniline (42.3 g, 0.26 mole) in glacial acetic acid (520 ml) in a 1 litre conical flask at room temperature, was added 100 vol hydrogen peroxide (157 ml, 1.38 mole). The flask was plugged with absorbant cotton, and set aside on a thermostatically controlled water bath at a temperature of 25°-30° C. for 70 hours. The flask was then cooled to 5° C., and the crystalline solid collected on a sintered glass funnel, washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1, v/v), and dried in an oven at 90° C. The buff leaflets weighed 40.25 g (87.6%) m.p. 171°-172° C.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[OH:10]O.O>C(O)(=O)C>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[N:4]=[O:10]

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
157 mL
Type
reactant
Smiles
OO
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystalline solid collected on a sintered glass funnel
WASH
Type
WASH
Details
washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1
CUSTOM
Type
CUSTOM
Details
v/v), and dried in an oven at 90° C

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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